Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
Historical Development of Benzothiazole-Based Compounds
The benzothiazole scaffold emerged as a critical heterocyclic system following its isolation from natural sources in the mid-20th century. Early synthetic efforts, such as Hofmann’s 1879 synthesis of 2-substituted benzothiazoles, laid the groundwork for its industrial and pharmaceutical applications. The discovery of 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A) from microbial sources in the 1960s marked a pivotal shift toward biomedical exploration. By the 1980s, benzothiazole derivatives gained prominence as antitumor agents, exemplified by studies demonstrating their inhibition of human glutathione S-transferase P1-1 (hGSTP1-1), a key enzyme in cancer cell detoxification. Recent advances include the development of hybrid molecules, such as tacrine–benzothiazole conjugates, which exhibit dual inhibitory activity against acetylcholinesterase and β-amyloid aggregation in Alzheimer’s disease.
Table 1: Milestones in Benzothiazole Derivative Development
Significance in Heterocyclic Chemistry Research
Benzothiazole’s bicyclic structure, combining a benzene ring with a thiazole moiety, confers unique electronic and steric properties. Its 10π electron system enhances aromatic stability, enabling diverse functionalization at the C-2 position. Modern synthetic strategies, such as Knoevenagel condensations and catalyst-free cyclizations in dimethyl sulfoxide (DMSO), have streamlined the production of 2-arylbenzothiazoles with yields exceeding 90%. The scaffold’s ability to engage in hydrogen bonding and π-π stacking interactions makes it indispensable in designing enzyme inhibitors, such as α-glucosidase blockers for diabetes management.
Table 2: Synthetic Methods for Benzothiazole Derivatives
Positioning Within Medicinal Chemistry Landscape
Benzothiazole derivatives occupy a central role in addressing multidrug-resistant pathogens and complex diseases. For instance, 2-arylbenzothiazoles exhibit nanomolar activity against Mycobacterium tuberculosis by inhibiting biotin biosynthesis. In oncology, fluorinated 2-arylbenzothiazoles undergo bioactivation by cytochrome P450 isoforms (e.g., CYP1A1), generating reactive intermediates that selectively target tumor cells. The structural flexibility of the scaffold also enables dual-targeting strategies, as seen in indeno[1,2-c]pyrazol-4(1H)-ones, which concurrently inhibit α-amylase and antimicrobial pathways.
Research Gaps and Scientific Rationale
Despite advancements, critical gaps persist in the study of Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone:
- Mechanistic Elucidation : Limited data exist on its interaction with bacterial efflux pumps or eukaryotic kinases.
- Selectivity Optimization : Structural modifications to reduce off-target effects (e.g., CYP2S1-mediated deactivation) remain unexplored.
- Synthetic Scalability : Current routes rely on multi-step protocols; green chemistry approaches are needed to enhance efficiency.
- Target Diversity : Potential applications in antiviral or immunomodulatory contexts warrant investigation.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(17-20-15-5-1-2-6-16(15)24-17)21-11-3-4-14(12-21)23-13-7-9-19-10-8-13/h1-2,5-10,14H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZBRODVCADKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, a compound with the CAS number 2034573-58-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2034573-58-3 |
The compound exhibits its biological effects primarily through interactions with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The presence of a benzo[d]thiazole moiety contributes to its binding affinity and selectivity towards these targets.
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of benzo[d]thiazol derivatives, including our compound of interest. For instance, compounds with similar structures have shown efficacy against viruses such as HIV and HCV. The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases .
Anticancer Activity
Benzo[d]thiazol derivatives have been evaluated for their anticancer properties. A notable study demonstrated that related compounds induced apoptosis in cancer cells via mitochondrial pathways and autophagy mechanisms. The crosstalk between these pathways is crucial for enhancing the anticancer efficacy of such compounds .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit phosphodiesterase (PDE) enzymes, which play a pivotal role in various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, resulting in enhanced cellular responses .
Case Studies
- Antiviral Efficacy : A study on pyrazolo[3,4-d]pyrimidine derivatives revealed that structural modifications similar to those found in benzo[d]thiazol compounds resulted in significant antiviral activity against HIV strains with resistance mutations .
- Anticancer Mechanisms : Research on related benzothiazole compounds demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a promising avenue for further exploration in anticancer therapies .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds containing benzothiazole and pyridine moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzothiazole could reactivate mutant p53, a crucial tumor suppressor protein, thus enhancing the efficacy of cancer therapies. The compound has shown promise as a potential zinc metallochaperone, which could facilitate the restoration of p53 function in cancer cells .
1.2 Antimicrobial Properties
Benzo[d]thiazole derivatives have been extensively studied for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function. A case study highlighted the efficacy of similar compounds against various strains of bacteria and fungi, suggesting that this compound may also possess comparable antimicrobial properties .
1.3 Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has been explored in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its interaction with neuroreceptors suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Materials Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzo[d]thiazole derivatives make them suitable candidates for use in OLEDs. Research indicates that incorporating these compounds into polymer matrices can enhance the electrical conductivity and stability of the devices, leading to improved performance .
2.2 Photovoltaic Cells
Studies have shown that compounds like benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can be utilized in the development of organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them valuable in renewable energy applications .
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain kinases that are pivotal in cancer cell proliferation . This property is crucial for developing targeted therapies that minimize side effects.
3.2 Binding Studies
Binding affinity studies have revealed that this compound interacts effectively with various biological targets, including receptors and enzymes. These interactions are essential for understanding the compound's mechanism of action and optimizing its pharmacological profile .
Comparison with Similar Compounds
Key Observations:
Linker Length : The propoxy linker (three-carbon chain) is common among analogs, optimizing spatial arrangement for target binding .
Substituent Effects :
- Pyridin-4-yloxy Group : Unique to the target compound, this substituent may enhance solubility and hydrogen-bonding capacity compared to alkyl or aryl groups in analogs like 4e or 4f .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 4f) exhibit lower yields (~48%) compared to piperidine analogs (e.g., 3d, 52.4%), likely due to synthetic challenges in introducing nitrogen-rich groups .
Steric Effects: Bulky substituents (e.g., dihydroisoquinoline in 4e) reduce yields but improve thermal stability (higher melting points) .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Spectral Data
*LogP: Estimated using fragment-based methods.
Key Findings:
Spectroscopic Profiles : Analogs like 3d show distinct aromatic proton signals (δ 7.98 ppm) and aliphatic linker resonances (δ 3.56 ppm), consistent with the benzothiazole-propoxy-piperidine framework .
Lipophilicity : The pyridin-4-yloxy group may lower LogP compared to methyl/ethyl-substituted analogs, improving aqueous solubility .
Q & A
Basic Question: What are the standard synthetic routes for Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via multi-step reactions involving benzothiazole and piperidine derivatives. A common approach involves:
- Step 1: Preparation of 4-(benzo[d]thiazol-2-yl)benzenamine by coupling benzothiazole with aniline derivatives .
- Step 2: Reaction with aryl isothiocyanates in refluxing DMF (4 hours) to form thiourea intermediates, followed by cyclization with formaldehyde and HCl (90–95°C, 4 hours) to yield oxadiazinane or triazinane derivatives .
- Optimization Tips:
- Use equimolar ratios of reagents to minimize side products.
- Monitor reaction progress via TLC and adjust reflux time based on substituent reactivity.
- Purify intermediates via column chromatography (e.g., DCM:MeOH:TEA, 100:5:1) .
- Yields vary significantly (8–78%) depending on substituent steric/electronic effects .
Basic Question: Which analytical methods are critical for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Purity is assessed using reverse-phase C18 columns (retention time: ~11–12 minutes, 254 nm UV detection) .
- Mass Spectrometry (HRMS):
- Elemental Analysis:
- Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 72.85% vs. 72.95% observed) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Answer:
- Key Modifications:
- Piperidine Substituents: Introducing pyridinyloxy groups enhances binding to CNS targets (e.g., histamine receptors) .
- Benzothiazole Modifications: Fluorination at the 6-position improves metabolic stability and bioavailability .
- Heterocyclic Linkers: Oxadiazinane vs. triazinane scaffolds influence selectivity for antimicrobial or antitumor targets .
- Methodology:
Advanced Question: What challenges arise in crystallographic analysis of benzothiazole derivatives, and how are they resolved?
Answer:
- Challenges:
- Solutions:
Advanced Question: What methodologies are used to evaluate pharmacokinetic properties and metabolic stability?
Answer:
- In Vitro Assays:
- In Vivo Studies:
Advanced Question: How can synergistic effects with other therapeutic agents be systematically studied?
Answer:
- Experimental Design:
- Mechanistic Insights:
Advanced Question: How do solubility and formulation impact preclinical testing?
Answer:
- Solubility Enhancement:
- Stability Testing:
- Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) to identify hydrolysis-sensitive groups (e.g., pyridinyloxy) .
Advanced Question: How should researchers address contradictory data in literature regarding biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
